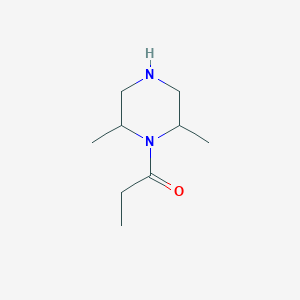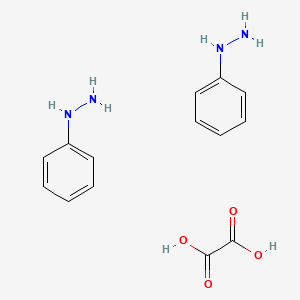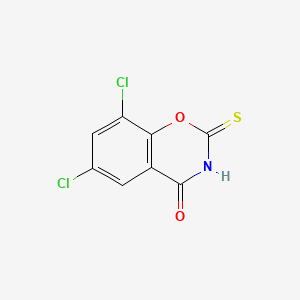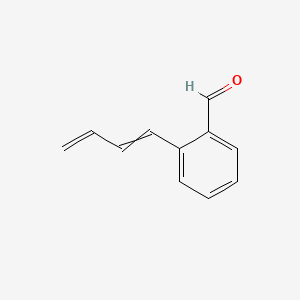
Hemigossypolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hemigossypolone is a sesquiterpenoid compound derived from the cotton plant. It is a polyphenolic compound that plays a significant role in the plant’s defense mechanism against pests. This compound is structurally related to gossypol, another well-known compound found in cottonseed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hemigossypolone can be synthesized through a series of oxidative reactions starting from farnesyl diphosphate. The process involves several enzymes, including (+)-δ-cadinene synthase and P450 enzymes, which convert farnesyl diphosphate to hemigossypol. This pathway includes multiple steps of hydroxylation and aromatization .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimization for large-scale production. The use of biotechnological methods, such as enzyme catalysis, could be explored for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Hemigossypolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Hemigossypolone has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid biosynthesis and oxidative reactions.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with pests.
Medicine: Research is ongoing to explore the potential therapeutic effects of this compound and its derivatives, particularly in antitumor and antiviral applications.
Industry: This compound and its derivatives are investigated for their potential use in developing natural pesticides and other agricultural products
Wirkmechanismus
Hemigossypolone exerts its effects through various molecular targets and pathways. It is involved in the plant’s defense response by inhibiting the growth and development of pests. The compound interacts with specific enzymes and proteins in the pests, disrupting their metabolic processes and leading to their eventual death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gossypol: A closely related compound with similar structural features and biological activities.
Flavonoids: Another class of polyphenolic compounds with antioxidant and defensive properties.
Hydroxycinnamic Acids: Compounds that also play a role in plant defense mechanisms
Uniqueness
Hemigossypolone is unique due to its specific role in the cotton plant’s defense system and its distinct chemical structure. Unlike gossypol, this compound has additional hydroxyl and carbonyl groups that contribute to its unique reactivity and biological activity .
Eigenschaften
CAS-Nummer |
35688-47-2 |
|---|---|
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2,3-dihydroxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H14O5/c1-6(2)10-12-11(8(5-16)14(19)15(10)20)9(17)4-7(3)13(12)18/h4-6,19-20H,1-3H3 |
InChI-Schlüssel |
CERPPXZGSNEVMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(C(=C(C(=C2C1=O)C(C)C)O)O)C=O |
melting_point |
166.5 - 169 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)

![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)

![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)

![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)

